4-(4-hydroxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide
Overview
Description
4-(4-hydroxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxyphenyl and phenylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
4-(4-hydroxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylpiperazine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of monophenols and diphenols, which are crucial steps in melanin production . This inhibition leads to a decrease in melanin synthesis, making it a potential treatment for hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
4-(4-hydroxyphenyl)piperazine: Shares the hydroxyphenylpiperazine core but lacks the phenylamino and carbothioamide groups.
N-phenylpiperazine: Contains the phenylpiperazine structure but lacks the hydroxyphenyl and carbothioamide groups.
4-(4-hydroxyphenyl)-N-phenylpiperazine: Similar structure but without the carbothioamide group.
Uniqueness
4-(4-hydroxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit tyrosinase and its potential therapeutic applications distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c28-22-12-10-21(11-13-22)26-14-16-27(17-15-26)23(29)25-20-8-6-19(7-9-20)24-18-4-2-1-3-5-18/h1-13,24,28H,14-17H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOUKSATUVXRIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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